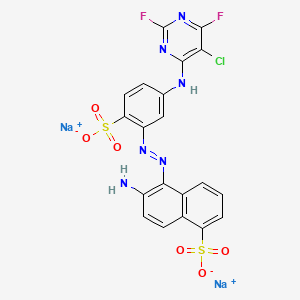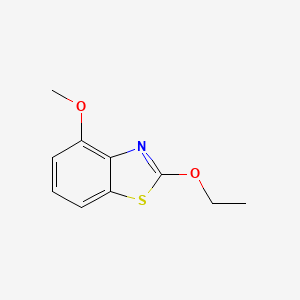
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often include the use of dichloroacetyl chloride and diethylamine as key reagents. The process may involve:
Acylation: The benzamide core is acylated using dichloroacetyl chloride in the presence of a base such as pyridine.
Amidation: The resulting intermediate undergoes amidation with diethylamine to form the final product.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloroacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 4-((Dichloroacetyl)amino)-N-(2-(dimethylamino)ethyl)benzamide
- 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)propyl)benzamide
Uniqueness
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
CAS No. |
97598-05-5 |
|---|---|
Molecular Formula |
C15H22Cl3N3O2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
2-[[4-[(2,2-dichloroacetyl)amino]benzoyl]amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H21Cl2N3O2.ClH/c1-3-20(4-2)10-9-18-14(21)11-5-7-12(8-6-11)19-15(22)13(16)17;/h5-8,13H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,22);1H |
InChI Key |
ORXMDLXWHZDBBF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)







![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)
